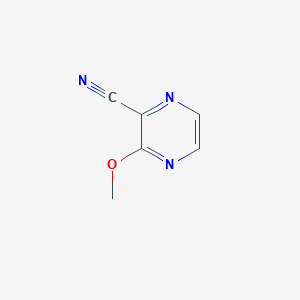

3-Methoxypyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYBJRFMQYBLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356284 | |

| Record name | 3-methoxy-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75018-05-2 | |

| Record name | 3-methoxy-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Chemical Reactivity and Mechanistic Pathways of 3 Methoxypyrazine 2 Carbonitrile

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is significantly modulated by the attached functional groups, which govern the positions of attack and the mechanistic routes the reactions follow. In contrast to electron-rich aromatic systems that favor electrophilic substitution, the pyrazine core in 3-methoxypyrazine-2-carbonitrile readily undergoes nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com

The cyano (-C≡N) group at the C-2 position is a potent electron-withdrawing group through both induction and resonance. This strong electron withdrawal significantly depletes the electron density of the pyrazine ring, thereby increasing its electrophilicity and activating it towards attack by nucleophiles. youtube.com The presence of such a group is often a prerequisite for nucleophilic aromatic substitution to occur under reasonable conditions. youtube.com

During a nucleophilic attack, a high-energy, negatively charged intermediate, known as a Meisenheimer complex, is formed. youtube.com The cyano group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through its π-system. This stabilization lowers the activation energy of the reaction, thus accelerating the rate of substitution. youtube.com The activating effect of electron-withdrawing groups is most pronounced when they are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate carbanion. youtube.com

Table 1: Influence of Substituents on Pyrazine Ring Reactivity towards Nucleophiles

| Substituent Group | Electronic Effect | Influence on Ring Electrophilicity | Impact on SNAr Rate |

|---|---|---|---|

| Cyano (-CN) | Strong electron-withdrawing | Greatly Increases | Activating |

| Methoxy (B1213986) (-OCH₃) | Electron-donating (resonance), Weakly electron-withdrawing (induction) | Decreases (net effect) | Deactivating |

The methoxy (-OCH₃) group at the C-3 position exhibits a dual electronic nature. It is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through resonance by virtue of the oxygen's lone pairs. uba.ar In the context of nucleophilic aromatic substitution, the net effect is typically deactivating because the resonance donation increases electron density on the ring, making it less attractive to incoming nucleophiles. This effect counteracts the activation provided by the cyano group.

Furthermore, the methoxy group exerts a steric influence. Its physical bulk can hinder the approach of a nucleophile to the adjacent C-2 position, although this effect is generally less significant than its electronic influence. The primary role of the methoxy group in these reactions is often as a leaving group. As an alkoxide, it is a relatively poor leaving group compared to halides, but its departure can be facilitated in the highly activated pyrazine system.

Two primary mechanisms are considered for nucleophilic substitution on heterocyclic systems like this compound: the conventional addition-elimination (SNAr) pathway and the ANRORC mechanism. scispace.com

The Addition-Elimination (SNAr) mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., the methoxy group), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). youtube.com

Elimination: The leaving group departs, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism provides an alternative pathway, particularly with strong nucleophiles like sodium amide. wikipedia.org This multi-step process is fundamentally different from the SNAr pathway. wikipedia.orgresearchgate.net

Addition: The nucleophile adds to an electron-deficient carbon atom of the ring, typically adjacent to a heteroatom.

Ring Opening: The heterocyclic ring cleaves, often driven by the expulsion of a stable leaving group, to form an open-chain intermediate. For pyrazine derivatives, this can result in a nitrile-containing intermediate. wikipedia.org

Ring Closure: The open-chain intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring. This step may result in a product where the incoming nucleophile is not at the same position as the original leaving group, and can even lead to the exchange of ring atoms with the nucleophile, as demonstrated by isotope labeling studies. wikipedia.org

Table 2: Comparison of SNAr and ANRORC Mechanisms

| Feature | Addition-Elimination (SNAr) | ANRORC |

|---|---|---|

| Intermediate | Meisenheimer Complex (carbanion) | Open-chain species (e.g., nitrile) |

| Ring Integrity | Ring remains intact throughout | Ring is opened and re-closed |

| Atom Scrambling | Not observed | Can occur (e.g., ring nitrogen replaced by nucleophile nitrogen) |

| Typical Nucleophiles | Alkoxides, amines, thiols | Strong bases (e.g., NaNH₂, KNH₂) |

| Evidence | Isolation or spectroscopic observation of Meisenheimer complex | Isotope labeling experiments showing atom scrambling |

Cycloaddition Reactions Involving the Pyrazine Moiety

The electron-deficient nature of the pyrazine ring allows it to participate in cycloaddition reactions, where it can function as either a diene or a dienophile. The presence of the electron-withdrawing cyano group enhances its reactivity in inverse-electron-demand Diels-Alder reactions ([4+2] cycloadditions). In these reactions, the electron-poor pyrazine (azadiene) reacts with an electron-rich dienophile (e.g., an enol ether or enamine). rsc.org

The pyrazine moiety can also potentially undergo [3+2] dipolar cycloadditions. uchicago.edu This type of reaction involves a three-atom dipole reacting with a two-atom dipolarophile. While specific examples involving this compound are not extensively documented, the C=N bonds within the pyrazine ring could theoretically act as dipolarophiles in reactions with 1,3-dipoles such as nitrones or azides. semanticscholar.orgmdpi.com The feasibility and regioselectivity of such reactions would be governed by the frontier molecular orbitals of the reactants.

Hydrolysis and Amidation Reactions of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional handle that can be converted into other functionalities, primarily amides and carboxylic acids, through hydrolysis. vanderbilt.edu

Hydrolysis of the nitrile can be performed under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more electrophilic and susceptible to attack by water. The initial product is an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under harsher conditions (e.g., elevated temperature) yields the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting anion is protonated by water to give the imidic acid, which then forms the amide. Continued reaction under basic conditions saponifies the amide to a carboxylate salt.

Amidation can be considered the partial hydrolysis of the nitrile to the primary amide, 3-methoxypyrazine-2-carboxamide. This transformation can often be achieved under controlled hydrolytic conditions.

Table 3: Conditions for Hydrolysis and Amidation of this compound

| Transformation | Product | Typical Reagents and Conditions |

|---|---|---|

| Partial Hydrolysis (Amidation) | 3-Methoxypyrazine-2-carboxamide | H₂O₂, aq. base (e.g., NaOH); H₂SO₄ (conc.), mild heat |

| Complete Hydrolysis | 3-Methoxypyrazine-2-carboxylic acid | aq. HCl or H₂SO₄, reflux; aq. NaOH or KOH, reflux |

Derivatization Strategies and Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy for modifying this compound to synthesize a variety of derivatives. imperial.ac.ukyoutube.com Both the nitrile and methoxy groups, as well as the pyrazine ring itself, can be targeted for transformation.

Reduction of the Nitrile: The carbonitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). vanderbilt.edu This yields 3-methoxypyrazine-2-methanamine.

Modification of the Methoxy Group: The methoxy ether can be cleaved to reveal a hydroxyl group, forming 3-hydroxypyrazine-2-carbonitrile. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.

Ring Hydrogenation: The aromatic pyrazine ring can be reduced under forcing conditions of catalytic hydrogenation, leading to piperazine (B1678402) derivatives. The specific product would depend on the catalyst and reaction conditions employed.

Table 4: Selected Derivatization Reactions of this compound

| Functional Group Targeted | Reaction Type | Reagents | Product |

|---|---|---|---|

| Carbonitrile (-CN) | Reduction | LiAlH₄; or H₂, Raney Ni | 3-Methoxypyrazine-2-methanamine |

| Carbonitrile (-CN) | Addition of Grignard Reagent | R-MgBr, then H₃O⁺ | 3-Methoxypyrazin-2-yl ketone |

| Methoxy (-OCH₃) | Ether Cleavage | HBr or BBr₃ | 3-Hydroxypyrazine-2-carbonitrile |

| Pyrazine Ring | Nucleophilic Substitution | NaNH₂ / NH₃ | 3-Aminopyrazine-2-carbonitrile (via ANRORC or SNAr) |

| Pyrazine Ring | Reduction | H₂, PtO₂ (high pressure) | 3-Methoxypiperazine-2-carbonitrile |

Hydrazide Formation and Subsequent Reactions (e.g., Mono- and Dithioester Synthesis)

The conversion of the nitrile group in this compound to a carbohydrazide (B1668358) is a critical first step in many synthetic routes. This transformation is typically achieved by reacting the nitrile with hydrazine (B178648) hydrate. While direct literature on the hydrazinolysis of this compound is not abundant, the general mechanism for the conversion of nitriles to hydrazides involves the nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield the corresponding amidrazone, which then hydrolyzes to the carbohydrazide.

A related synthesis has been described for 6-Methoxy-pyrazine-2-carboxylic acid hydrazide, which serves as a precursor for mono- and dithioesters of hydrazinecarbodithioic acid. This suggests that 3-Methoxypyrazine-2-carbohydrazide, once formed, can undergo further reactions to yield valuable synthetic intermediates.

The formation of thioesters from carbohydrazides is a well-established process. The reaction of a carbohydrazide with a suitable sulfur-containing reagent, such as carbon disulfide in the presence of a base, can lead to the formation of dithiocarbazates. These intermediates can then be alkylated to produce dithioesters. Similarly, reaction with other thioacylating agents can yield monothioesters. These thioester derivatives are versatile building blocks for the synthesis of various sulfur-containing heterocycles.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Triazole, Oxadiazole, Diazacycloalkane, Triazoletetrahydropyrimidine)

The 3-Methoxypyrazine-2-carbohydrazide intermediate is a valuable precursor for the construction of various fused heterocyclic systems through cyclization reactions.

Triazole Formation: One common route to fused triazole systems involves the reaction of a hydrazide with a one-carbon synthon. For instance, treatment of a pyrazine carbohydrazide with reagents like formic acid or orthoesters can lead to the formation of a triazolo[4,3-a]pyrazine core. The synthesis of various 9-alkyl-6-chloropyrido[3,2-e] acs.orgnih.govnih.govtriazolo[4,3-a]pyrazines has been achieved through a one-pot reaction involving the regioselective nucleophilic attack of hydrazides on a dichlorinated pyridopyrazine, followed by intramolecular cyclization. acs.orgnih.govresearchgate.net This demonstrates the feasibility of constructing such fused triazole systems from pyrazine hydrazide precursors.

Oxadiazole Formation: The synthesis of fused 1,3,4-oxadiazoles can be achieved from carbohydrazides through cyclodehydration reactions. Common reagents for this transformation include phosphorus oxychloride, polyphosphoric acid, or triflic anhydride. worldscientificnews.com The reaction of a carbohydrazide with carbon disulfide can also lead to the formation of an oxadiazole ring, often via a dithiocarbazate intermediate which can then be cyclized.

Diazacycloalkane and Triazoletetrahydropyrimidine Formation: The synthesis of larger ring systems such as diazacycloalkanes and triazoletetrahydropyrimidines fused to a pyrazine ring is less commonly documented. However, in principle, these structures could be accessed through multi-step synthetic sequences starting from 3-Methoxypyrazine-2-carbohydrazide. For instance, reaction with a bifunctional electrophile could lead to the formation of a diazacycloalkane ring. The construction of a triazoletetrahydropyrimidine ring would likely involve the initial formation of a triazole ring followed by the annulation of a tetrahydropyrimidine (B8763341) ring, or vice versa. The synthesis of pyrazolo[4,3-e] acs.orgnih.govnih.govtriazolo[4,5-b] acs.orgnih.govnih.govtriazine derivatives has been reported, indicating that complex fused systems containing pyrazine and triazole rings are synthetically accessible. nih.gov

Computational and Theoretical Investigations of 3 Methoxypyrazine 2 Carbonitrile

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxypyrazine-2-carbonitrile at a molecular level. These theoretical methods allow for the precise modeling of its structure and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimized geometry of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine key structural parameters. researchgate.net These calculations typically show that the pyrazine (B50134) ring is nearly planar. The optimization process yields the most stable conformation of the molecule by minimizing its energy, providing precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.41 Å |

| C3-O | ~1.35 Å | |

| O-CH3 | ~1.43 Å | |

| C2-CN | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | N1-C2-C3 | ~121° |

| C2-C3-N4 | ~120° | |

| C2-C3-O | ~123° | |

| C3-O-CH3 | ~118° | |

| Dihedral Angle | C2-C3-O-CH3 | ~0° or 180° |

Note: These values are illustrative and based on calculations for similar pyrazine structures.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to understand the charge distribution, intramolecular charge transfer, and stabilization energies within the molecule. researchgate.net This analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding the molecule's stability and reactivity. For this compound, NBO calculations reveal significant stabilization energies arising from the interaction between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the pyrazine ring and cyano group.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is utilized to characterize the nature of the chemical bonds within the molecule. researchgate.net By analyzing the topological properties of the electron density, such as the Laplacian of the electron density and the electron density at the bond critical points (BCPs), QTAIM can distinguish between covalent and ionic interactions. In this compound, this analysis confirms the covalent nature of the bonds within the pyrazine ring and the methoxy (B1213986) and carbonitrile substituents. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. epstem.net The MEP map illustrates the charge distribution, where red regions (negative potential) indicate areas prone to electrophilic attack, and blue regions (positive potential) indicate areas susceptible to nucleophilic attack. For this compound, the MEP surface typically shows the most negative potential around the nitrogen atoms of the pyrazine ring and the cyano group, identifying them as primary sites for electrophilic interaction. The regions around the hydrogen atoms of the methyl group exhibit the most positive potential.

Prediction of Non-linear Optical (NLO) Properties

Theoretical calculations are also used to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. rsc.org The first-order hyperpolarizability (β₀), a key indicator of NLO activity, can be calculated using DFT methods. rsc.orgresearchgate.net The presence of donor (methoxy) and acceptor (carbonitrile) groups on the pyrazine ring suggests that this compound could exhibit significant NLO properties due to intramolecular charge transfer.

Table 2: Predicted Non-linear Optical Properties

| Parameter | Predicted Value (esu) |

|---|---|

| Dipole Moment (μ) | ~3.5 D |

| Mean Polarizability (α) | ~15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | >10 x 10⁻³⁰ esu |

Note: These values are illustrative and based on calculations for similar donor-acceptor substituted pyrazines.

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. epstem.net Theoretical calculations of vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts are performed using DFT. epstem.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied. epstem.net The calculated spectra are often scaled to correct for systematic errors in the theoretical methods, leading to excellent agreement with experimental data.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (δ, ppm) | ||

| C2 | ~150 ppm | Correlated |

| C3 | ~158 ppm | Correlated |

| C5 | ~145 ppm | Correlated |

| C6 | ~135 ppm | Correlated |

| CN | ~117 ppm | Correlated |

| OCH₃ | ~55 ppm | Correlated |

| IR Frequencies (cm⁻¹) | ||

| C≡N stretch | ~2240 cm⁻¹ | ~2230 cm⁻¹ |

| C-O stretch | ~1250 cm⁻¹ | ~1245 cm⁻¹ |

| Ring vibrations | ~1550-1400 cm⁻¹ | ~1540-1410 cm⁻¹ |

Note: Experimental values are hypothetical for direct comparison purposes, based on typical ranges for these functional groups.

Calculation of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating NMR shielding tensors. researchgate.net These tensors are then converted into chemical shifts, which can be directly compared with experimental spectra.

DFT functionals such as B3LYP, often paired with basis sets like 6-311++G**, are commonly used to investigate the NMR data of pyrazine derivatives. researchgate.net Such calculations can accurately predict the chemical environment of each nucleus (¹H, ¹³C), providing theoretical support for signal assignments in experimentally recorded spectra. units.it For fluorinated compounds, ¹⁹F NMR chemical shifts can also be calculated, offering further structural verification. mdpi.com Although specific calculations for this compound are not widely published, the methodology is well-established for substituted pyrazines. researchgate.netthieme-connect.de

Table 1: Representative Data from Theoretical ¹H and ¹³C NMR Calculations This table illustrates the type of data generated from computational NMR studies. Actual values for this compound would require specific quantum chemical calculations.

| Atom Type | Atom Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | H (Ring) | Value |

| H (Methoxy) | Value | |

| ¹³C | C2 (Ring) | Value |

| C3 (Ring) | Value | |

| C5 (Ring) | Value | |

| C6 (Ring) | Value | |

| C (Cyano) | Value | |

| C (Methoxy) | Value |

Simulation of Vibrational Frequencies (FTIR)

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning the bands observed in Fourier-Transform Infrared (FTIR) and Raman spectra. By optimizing the molecular geometry using DFT methods (for instance, with the B3LYP functional), a frequency calculation can be performed to determine the molecule's vibrational modes. nih.gov

Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or torsional vibrations. researchgate.net The results allow for a detailed assignment of the experimental FTIR spectrum, helping to confirm the presence of specific functional groups, like the C≡N stretch of the nitrile group or the C-O stretch of the methoxy group. mdpi.com The Vibrational Energy Distribution Analysis (VEDA) program can be used to further analyze the contribution of individual molecular motions to each vibrational mode. researchgate.net

Table 2: Example of Simulated Vibrational Frequencies and Their Assignments This table is a template for the output of a vibrational frequency calculation. Specific wavenumbers and assignments for this compound would be determined by a dedicated computational study.

| Calculated Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| Value | High | C-H Aromatic Stretch |

| Value | Medium | C≡N Nitrile Stretch |

| Value | Medium | C=C/C=N Ring Stretch |

| Value | High | C-O Methoxy Stretch |

| Value | Low | Ring Deformation |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in an experimental UV-Vis spectrum. nih.govnih.gov

These calculations provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions, and identify the molecular orbitals involved. nih.gov The choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of a solvent model, like the Polarizable Continuum Model (PCM), are crucial for achieving good agreement with experimental data measured in solution. nih.gov Such studies on heterocyclic compounds help in understanding their electronic structure and photophysical properties. researchgate.netnih.gov

Table 3: Illustrative TD-DFT Calculation Results for Electronic Transitions This table represents typical data obtained from TD-DFT calculations. The values are placeholders and would need to be calculated specifically for this compound.

| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |

| S₀ → S₃ | Value | Value | HOMO → LUMO+1 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By using DFT, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition state structures. science.gov The calculation of activation energies by locating the transition state allows for the prediction of reaction kinetics and the determination of the most probable reaction pathway.

For pyrazine derivatives, computational modeling can be applied to understand their synthesis and subsequent reactions. dur.ac.uk For example, in nucleophilic substitution reactions, which are common for halopyrazines, modeling can help distinguish between different mechanisms, such as an addition-elimination pathway versus a ring-opening-ring-closure (ANRORC) mechanism. thieme-connect.de Similarly, the formation of pyrazines through the dimerization of α-amino carbonyl intermediates in the Maillard reaction has been studied computationally to understand the reaction pathways. researchgate.net While specific modeling for the synthesis of this compound is not readily found in the literature, these established methods could be applied to explore its formation and reactivity.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nii.ac.jpbiorxiv.org For this compound, MD simulations could explore the rotational barrier and preferred orientation of the methoxy substituent relative to the pyrazine ring.

Furthermore, MD simulations are widely used to investigate how a molecule interacts with its environment. By placing the molecule in a simulated box of solvent (e.g., water), one can study hydration structures and dynamics. researchgate.net This approach is also fundamental in drug design, where simulations can model the binding of a ligand to a biological target, helping to understand the key interactions that stabilize the complex. biorxiv.org Such simulations rely on force fields, which are sets of parameters that define the potential energy of the system. researchgate.net

Aromaticity Indices and Delocalization Studies of the Pyrazine Ring

The pyrazine ring is a heteroaromatic system, and its degree of aromaticity can be quantified using various computational indices. thieme-connect.dewikipedia.org These indices provide a numerical measure of properties associated with aromaticity, such as cyclic electron delocalization, energetic stabilization, and bond length equalization. rsc.org The presence of substituents, like the electron-donating methoxy group and the electron-withdrawing cyano group on this compound, is expected to influence the electronic distribution and aromatic character of the pyrazine ring. researchgate.net

Several key indices are commonly calculated:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the absolute magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current and thus aromaticity. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the equalization of bond lengths in the ring compared to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity. researchgate.netresearchgate.net

Para-Delocalization Index (PDI): An electronic index from Quantum Theory of Atoms in Molecules (QTAIM), PDI measures the electron sharing between para-related carbon atoms. researchgate.netrsc.org

Aromatic Fluctuation Index (FLU): This index measures the electronic delocalization between adjacent atoms in the ring, with lower values indicating greater aromaticity. researchgate.netrsc.org

Studies on pyrazine and its derivatives consistently show its aromatic character, although it is generally considered less aromatic than benzene. thieme-connect.dersc.org

Table 4: Common Computational Aromaticity Indices

| Index | Type | Basis of Measurement | Interpretation for Aromaticity |

|---|---|---|---|

| NICS | Magnetic | Magnetic shielding at the ring center | Negative values |

| HOMA | Geometric | Bond length uniformity | Values approaching 1 |

| PDI | Electronic | Electron sharing between para atoms | Higher values |

| FLU | Electronic | Electron delocalization between adjacent atoms | Lower values |

Synthesis and Chemical Properties of Advanced Pyrazine Derivatives and Analogues

Halogenated Pyrazine (B50134) Carbonitriles

Halogenated pyrazine carbonitriles are valuable intermediates in organic synthesis, providing a scaffold for the creation of more complex derivatives. The strategic placement of halogen atoms on the pyrazine ring modifies its electronic properties and provides reactive sites for further functionalization.

Prominent examples include 3-Bromo-5-chloropyrazine-2-carbonitrile and 3-Chloro-6-fluoropyrazine-2-carbonitrile . The synthesis of such compounds often starts from functionalized pyrazine precursors. For instance, 3-Bromo-6-chloropyrazine-2-carbonitrile can be synthesized from 3-aminopyrazine-2-carboxylate through chlorination followed by a diazotization-bromination sequence. smolecule.com The presence of halogens allows for various cross-coupling reactions, while the nitrile group can be transformed into other functional groups, making these compounds versatile building blocks. smolecule.com

Pyrazine Carboxylic Acid and Carboxamide Derivatives

The transformation of a nitrile group on the pyrazine ring into a carboxylic acid or a carboxamide is a common and crucial step in the synthesis of many biologically active molecules. clockss.orgnih.gov

The hydrolysis of a pyrazine carbonitrile to a pyrazine carboxylic acid can be performed under controlled pH and temperature conditions. researchgate.netmdpi.com For example, 3-chloropyrazine-2-carboxamide (B1267238) can be synthesized from 3-chloropyrazine-2-carbonitrile (B110518) via partial hydrolysis. mdpi.com The resulting carboxylic acid can then be coupled with various amines to produce a diverse range of carboxamides. nih.govmdpi.com Modern techniques, such as microwave-assisted synthesis, have been shown to improve yields and reduce reaction times for these transformations. nih.govmdpi.com A recent development describes a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines, offering a greener and more efficient method. rsc.orgrsc.org

Methoxy-Substituted Pyrazines with Varied Alkyl and Aryl Substituents

Methoxy-substituted pyrazines, including the focal compound 3-Methoxypyrazine-2-carbonitrile , are a significant class of pyrazine derivatives. The methoxy (B1213986) group, being electron-donating, influences the reactivity of the pyrazine ring. clockss.org The synthesis of these compounds can be achieved through methods like alkoxy-de-halogenation. researchgate.net For instance, 6-methoxypyrazine-2-carboxylic acid hydrazide has been synthesized from 6-chloropyrazine-2-carbonitrile (B1346822) by reaction with sodium methoxide. clockss.org

The introduction of varied alkyl and aryl substituents onto the methoxy-pyrazine core allows for the creation of a broad spectrum of molecules with tailored properties. researchgate.netsci-hub.se

Below is a data table summarizing key properties for a related compound, 2-Isobutyl-3-methoxypyrazine, which is a well-characterized methoxy-substituted pyrazine.

| Property | Value | Source |

| Chemical Formula | C9H14N2O | nist.gov |

| Molecular Weight | 166.22 g/mol | nist.gov |

| Boiling Point | 210.8±35.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.0±0.1 g/cm3 | chemsrc.com |

| Appearance | Colorless clear liquid | thegoodscentscompany.com |

Formation of Pyrazine Hybrids and Conjugates

The creation of hybrid molecules that incorporate a pyrazine moiety is a widely used strategy in medicinal chemistry to develop compounds with enhanced or novel biological activities. mdpi.comnih.gov This approach involves linking a pyrazine derivative to another molecular entity, such as a natural product, to combine their pharmacophoric features. mdpi.comnih.gov

Examples include the hybridization of pyrazines with flavonoids, resveratrol (B1683913) analogues, and triterpenoids, which have shown promising results in anticancer and other therapeutic areas. mdpi.comnih.gov The synthesis of these conjugates often relies on standard coupling reactions, such as amide bond formation or click chemistry, to link the pyrazine unit to the partner molecule. researchgate.net For instance, pyrazine-benzothiazole conjugates have been synthesized using microwave-assisted click chemistry and benzotriazole (B28993) chemistry. researchgate.net

Structure-Reactivity Relationships and Design Principles for New Pyrazine Architectures

The design of new pyrazine-based molecules is heavily reliant on understanding the structure-reactivity relationships of the pyrazine ring. tandfonline.comnih.gov The pyrazine ring is electron-deficient, making it generally resistant to electrophilic substitution unless activating groups are present. thieme-connect.de Conversely, it is susceptible to nucleophilic and radical substitutions. thieme-connect.dedoi.org

The reactivity is significantly influenced by the nature and position of substituents. Electron-withdrawing groups enhance the ring's susceptibility to nucleophilic attack, while electron-donating groups can facilitate such reactions under more forceful conditions. tandfonline.comthieme-connect.de Computational methods like Density Functional Theory (DFT) are employed to study electronic structures, substitution effects, and to predict the reactivity and properties of new pyrazine derivatives. semanticscholar.orgresearchgate.net These theoretical insights, combined with experimental findings, guide the rational design of novel pyrazine architectures for various applications, from pharmaceuticals to materials for dye-sensitized solar cells. acs.orgacs.orgdntb.gov.uabohrium.com

Strategic Role As a Chemical Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

The pyrazine (B50134) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. researchgate.netnih.gov Consequently, functionalized pyrazines like 3-Methoxypyrazine-2-carbonitrile are classified as important pharmaceutical intermediates. bldpharm.combldpharm.com The compound's primary role is to provide a pre-functionalized pyrazine core that can be elaborated into a final active pharmaceutical ingredient (API).

One of the most significant applications of pyrazine intermediates is in the synthesis of antiviral agents. For instance, the synthesis of the broad-spectrum antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) often proceeds through various pyrazine carboxamide intermediates. nih.govresearchgate.net Research has demonstrated the conversion of this compound into 3-methoxypyrazine-2-carboxamide. rsc.orgresearchgate.net This transformation is a key step, as the carboxamide group is a defining feature of Favipiravir's structure. The nitrile group of this compound can be efficiently hydrated to the corresponding primary amide, showcasing its utility as a direct precursor to crucial pharmaceutical building blocks. rsc.org

Furthermore, the carboxylic acid derivative, 3-methoxypyrazine-2-carboxylic acid, which can be obtained from the hydrolysis of the nitrile, has been used to synthesize N-sulfonylurea derivatives with hypoglycemic properties, indicating potential applications in the treatment of diabetic conditions. google.com The strategic placement of the methoxy (B1213986) and nitrile groups allows for sequential and regioselective modifications, making it an ideal starting point for constructing complex drug molecules.

| Starting Material | Reagents and Conditions | Product | Significance |

|---|---|---|---|

| This compound | TFA/H₂SO₄ | 3-Methoxypyrazine-2-carboxamide | Key intermediate for pyrazine-based pharmaceuticals. rsc.orgresearchgate.net |

Building Block for Agrochemical Synthesis

The pyrazine ring system is not only prevalent in pharmaceuticals but also in agrochemicals. cymitquimica.com Various substituted pyrazine derivatives are explored for their potential as pesticides and herbicides. For example, compounds like 3-Amino-5-chloropyrazine-2-carbonitrile and 3-Bromo-6-chloropyrazine-2-carbonitrile serve as building blocks for the synthesis of agrochemicals. lookchem.comsmolecule.com

While direct reports on the large-scale use of this compound in commercial agrochemicals are not extensively detailed in the literature, its structural motifs are highly relevant. The compound acts as a valuable building block due to its functional handles—the nitrile and methoxy groups—which allow for its incorporation into larger, more complex structures. cymitquimica.com The biological activity of many pyrazine derivatives suggests that molecules synthesized from this intermediate could exhibit useful properties for crop protection. dur.ac.uk Its role as a semiochemical, a chemical involved in insect communication, is another area of potential application, drawing from the known use of related 3-alkyl-2-methoxypyrazines in flavors, fragrances, and as biological signaling molecules. dur.ac.uk

General Utility in Advanced Organic Synthesis Pathways

Beyond its specific applications in target-oriented synthesis, this compound is a useful substrate in the development and demonstration of new synthetic methodologies. The reactivity of its nitrile group and the pyrazine core makes it a versatile tool for organic chemists.

The conversion of nitriles to amides is a fundamental transformation in organic chemistry, as amides are common structural units in biologically active compounds and polymers. researchgate.net this compound has been used as a substrate in studies developing facile and selective methods for nitrile hydration. rsc.orgresearchgate.net For example, a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can convert it to 3-methoxypyrazine-2-carboxamide efficiently. rsc.org

| Substrate | Reagent System | Reaction Time | Product | Reference |

|---|---|---|---|---|

| This compound | TFA-H₂SO₄ | 1-8 hours | 3-Methoxypyrazine-2-carboxamide | researchgate.net |

Furthermore, the pyrazine ring itself is amenable to a variety of modern cross-coupling reactions. While studies may use differently substituted pyrazines, the principles apply broadly. The pyrazine core can participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents onto the heterocyclic ring. mdpi.com The presence of the nitrile and methoxy groups on this compound can influence the regioselectivity of these reactions, providing pathways to a wide array of complex substituted pyrazines.

Contribution to Total Synthesis Efforts of Natural Products and Bioactive Molecules

Pyrazine derivatives are found in a variety of natural products, where they often contribute to the molecule's aroma or biological activity. nih.govdur.ac.uk For example, aspergillic acid is a natural antibiotic containing a pyrazine core. clockss.org The synthesis of natural products and their analogues is a key driver of progress in organic chemistry, and versatile building blocks are essential for these efforts.

This compound serves as a strategic starting material for the synthesis of complex bioactive molecules, including natural product derivatives. nih.gov The pyrazine ring can be considered a bioisostere for other aromatic systems, and incorporating it into molecules can modulate their pharmacological properties. nih.gov The nitrile group is a particularly useful synthetic handle, as it can be converted into an amine, a carboxylic acid, or various heterocyclic systems, providing numerous avenues for molecular elaboration. researchgate.net By providing a pre-functionalized, stable heterocyclic core, this compound facilitates the construction of novel compounds for screening in drug discovery and for the total synthesis of complex targets that feature the pyrazine motif. nih.gov

Future Research Directions and Emerging Methodologies for 3 Methoxypyrazine 2 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 3-Methoxypyrazine-2-carbonitrile, future research will likely concentrate on developing novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches to pyrazine (B50134) derivatives often involve multi-step processes with harsh reaction conditions. acs.org Green chemistry principles are increasingly being applied to the synthesis of pyrazines, focusing on aspects like one-pot reactions and the use of environmentally friendly solvents and catalysts. acs.org Future methodologies for this compound could involve:

Biocatalysis : Employing enzymes or whole-cell systems to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.

Photoredox Catalysis : Utilizing visible light to drive chemical transformations, providing an energy-efficient and sustainable alternative to traditional heating.

Mechanochemistry : Using mechanical force to induce chemical reactions, often in the absence of solvents, thereby reducing waste.

The development of such routes will not only make the synthesis of this compound more economical and environmentally friendly but also open up new avenues for the creation of diverse derivatives.

In-depth Mechanistic Studies of Unexplored Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, many potential reactions remain mechanistically unexplored. Future research in this area will likely focus on:

Nucleophilic Addition Reactions : The nitrile group in pyrazine-carbonitrile is susceptible to nucleophilic attack. Studies on the nucleophilic addition of various reagents to the nitrile group, particularly in the coordination sphere of transition metals, could lead to the synthesis of novel functionalized pyrazines. researchgate.net

Cross-Coupling Reactions : The pyrazine ring can participate in various cross-coupling reactions, enabling the introduction of a wide range of substituents. Detailed mechanistic studies of these reactions will allow for better control over regioselectivity and yield.

Cycloaddition Reactions : The pyrazine ring can act as a diene or dienophile in cycloaddition reactions, providing access to complex fused heterocyclic systems. Investigating the scope and mechanism of these reactions with this compound will be a key area of future research.

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with computational modeling, will be instrumental in elucidating the intricate details of these reaction pathways.

Design and Synthesis of New Derivatives with Tailored Reactivity Profiles

The functional groups on this compound, namely the methoxy (B1213986) and cyano groups, as well as the pyrazine ring itself, offer multiple sites for modification. This allows for the design and synthesis of new derivatives with reactivity profiles tailored for specific applications. Future research will likely explore:

Modification of the Methoxy Group : Conversion of the methoxy group to other alkoxy, aryloxy, or amino groups can significantly alter the electronic properties and reactivity of the pyrazine ring.

Transformation of the Cyano Group : The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net

Functionalization of the Pyrazine Ring : The carbon atoms of the pyrazine ring can be functionalized through electrophilic or nucleophilic substitution reactions, as well as through metal-catalyzed cross-coupling reactions.

By systematically modifying the structure of this compound, it will be possible to fine-tune its steric and electronic properties, leading to new compounds with enhanced reactivity, selectivity, or biological activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transformative technologies that offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and the ability to rapidly synthesize libraries of compounds. The integration of these platforms into the synthesis of this compound and its derivatives is a promising area for future research.

A continuous flow process for the hydration of pyrazine-2-carbonitrile to pyrazinamide (B1679903) has already been successfully demonstrated, showcasing the potential of this technology for the synthesis of related compounds. nih.govmatrix-fine-chemicals.com Future applications could include:

High-Throughput Screening : Utilizing automated synthesis platforms to rapidly generate libraries of this compound derivatives for biological screening or materials science applications.

Process Optimization : Employing automated systems with integrated analytics to rapidly optimize reaction conditions, leading to higher yields and purities.

The adoption of these technologies will accelerate the discovery and development of new pyrazine-based molecules with desired properties.

Predictive Computational Design for Structure-Property Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational methods can be employed to establish structure-property relationships and guide the synthesis of new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be used to develop predictive models that correlate the structural features of pyrazine derivatives with their biological activity or physical properties. researchgate.net For example, computational studies have been used to design pyrazine-based energetic materials by predicting their detonation properties based on their molecular structure. tandfonline.comsemanticscholar.org

Future research in this area will likely involve:

Molecular Docking and Dynamics Simulations : To predict the binding affinity of this compound derivatives to biological targets and to understand the molecular basis of their activity. nih.gov

Density Functional Theory (DFT) Calculations : To investigate the electronic structure and reactivity of new derivatives, aiding in the design of compounds with specific electronic or optical properties. researchgate.net

Machine Learning and Artificial Intelligence : To develop sophisticated predictive models based on large datasets of pyrazine compounds, accelerating the discovery of new molecules with desired properties.

By leveraging the power of predictive computational design, researchers can prioritize synthetic targets and more efficiently explore the chemical space around this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methoxypyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or ammoxidation of pyrazine precursors. For example, 2-methylpyrazine can undergo ammoxidation to form pyrazine-2-carbonitrile derivatives, followed by methoxylation at position 3 . Key variables include:

- Catalyst selection : Metal catalysts (e.g., Cu or Pd) improve regioselectivity during methoxylation.

- Temperature control : Higher temperatures (>100°C) may degrade sensitive nitrile groups.

- Purification : Column chromatography or recrystallization ensures >95% purity.

- Data Table :

| Starting Material | Reaction Type | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2-Methylpyrazine | Ammoxidation | 65–75 | 92–98 | |

| Pyrazine-2-carboxylic acid | Methoxylation | 50–60 | 90–95 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and pyrazine ring protons (δ 8.0–9.0 ppm). C NMR confirms nitrile (δ 115–120 ppm) and methoxy carbons (δ 55–60 ppm) .

- IR : Strong absorption bands at ~2220 cm (C≡N stretch) and ~1250 cm (C-O-C stretch) .

- GC-MS : Quantifies trace impurities using retention indices and fragmentation patterns (e.g., m/z 135 for molecular ion) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Aqueous solutions : Degrades rapidly at pH < 3 or > 9 due to hydrolysis of the nitrile group.

- Solid state : Stable for >12 months at -20°C in inert atmospheres (e.g., argon) .

- Light sensitivity : UV exposure causes photodecomposition; amber glassware is recommended .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO gaps : Predicts electrophilic/nucleophilic sites (e.g., nitrile group as electron-deficient) .

- Molecular electrostatic potential (MEP) : Highlights regions prone to nucleophilic attack (e.g., methoxy oxygen) .

- Reactivity in cross-coupling : Simulates Suzuki or Buchwald-Hartwig reactions for functionalization .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Strategies include:

- Dose-response standardization : Use IC values normalized to control compounds (e.g., kinase inhibitors) .

- Structural analogs : Compare activity of derivatives (e.g., 3-amino vs. 3-methoxy substitutions) to isolate pharmacophores .

- Data Table :

| Derivative | Target Enzyme | IC (µM) | Assay Type | Reference |

|---|---|---|---|---|

| 3-Methoxy | Kinase X | 12.5 ± 1.2 | Fluorescence | |

| 3-Amino | Kinase X | 8.3 ± 0.9 | Radioassay |

Q. What experimental designs optimize the detection of trace this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-TOF-MS :

- Optimized parameters :

- pH 7.0 buffer to stabilize nitrile groups.

- Extraction at 80°C for 10–140 min (LOD: 0.6–1.8 pg/g) .

- Validation : Spike-and-recovery tests in simulated matrices (e.g., serum) show >90% accuracy .

Q. How do steric and electronic effects influence the regioselectivity of this compound in heterocyclic ring-forming reactions?

- Methodological Answer :

- Steric effects : Methoxy groups hinder electrophilic substitution at position 3, directing reactions to position 5 or 6 .

- Electronic effects : Nitrile withdraws electrons, making position 2 less reactive toward nucleophiles.

- Case study : In thiazolo-pyrimidine synthesis, methoxy groups promote cyclization at position 4 (yield: 68%) .

Methodological Guidance for Contradictory Findings

- Synthetic Yield Discrepancies : Replicate reactions under inert atmospheres (e.g., N) to exclude oxygen-mediated side reactions .

- Biological Activity Variability : Use isogenic cell lines to control for genetic background effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.